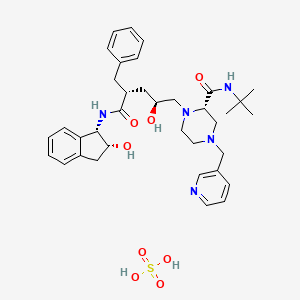

Indinavir Sulfate

Description

This compound is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins; as a result immature, noninfectious virions are produced.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for hiv infection and has 6 investigational indications.

See also: Indinavir (salt form of).

Properties

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBQKPWHXMGDLP-BDEHJDMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150378-17-9 (Parent) | |

| Record name | Indinavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044221 | |

| Record name | Indinavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water and ethanol | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder | |

CAS No. |

157810-81-6 | |

| Record name | Indinavir sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157810-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indinavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crixivan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indinavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157810-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDINAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771H53976Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150-153 °C (decomposes) | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

An in-depth technical guide for researchers, scientists, and drug development professionals on categorizing keywords based on researcher intent to drive effective content creation.

In the fast-paced world of drug discovery and development, accessing precise and relevant information is paramount. Understanding the intent behind a researcher's search query is the cornerstone of creating content that not only ranks high in search results but, more importantly, provides tangible value to the scientific community. This guide categorizes keywords based on five key researcher intents, providing a framework for developing targeted and effective technical content.

Understanding the Five Researcher Intents

To effectively guide content creation, it is crucial to understand the different motivations a researcher may have when using a search engine. We have categorized these into five specific intents:

-

Informational Intent: The researcher is seeking knowledge and understanding of a specific topic. This is the broadest category and often represents the initial stages of a research project.

-

Navigational Intent: The researcher is looking for a specific website, database, or known resource. Their goal is to reach a particular online destination.

-

Transactional Intent: The researcher is ready to take a specific action, such as purchasing equipment, ordering reagents, or downloading software.

-

Commercial Investigation Intent: The researcher is in the process of evaluating and comparing products, services, or technologies before making a decision.

-

Local Intent: The researcher is seeking resources, collaborations, or events within a specific geographical area.

Keyword Categorization for Targeted Content

The following table provides examples of keywords categorized by the five researcher intents, specifically tailored for the drug discovery and development audience.

| Researcher Intent | Keyword Examples |

| Informational | "PI3K/AKT/mTOR signaling pathway in cancer"[1][2][3], "mechanism of action of PARP inhibitors"[1], "preclinical toxicology study design"[4], "medicinal chemistry principles"[5][6][7][8], "in vivo efficacy models for oncology"[5][9][10] |

| Navigational | "ClinicalTrials.gov"[11], "PubMed search"[12], "PDB protein data bank", "EMSL user portal"[13], "Addgene plasmid repository" |

| Transactional | "buy CRISPR editing kit", "quote for high-throughput screening services", "download GraphPad Prism", "order western blot reagents"[13], "purchase cell culture media" |

| Commercial Investigation | "best contract research organization for oncology"[14][15][16][17], "compare next-generation sequencing platforms", "Agilent vs. Waters HPLC systems", "top CRO for toxicology studies"[18][14][15][16][17], "review of electronic lab notebooks" |

| Local | "biotech networking events Boston", "medicinal chemistry conferences Europe 2025"[19][20][21], "core facility for mass spectrometry near me", "find research collaborators in San Francisco"[22][23][24][25][26], "local scientific workshops on CRISPR"[27][28] |

Core Requirements for High-Value Technical Content

To meet the demanding needs of a scientific audience, technical guides and whitepapers must adhere to stringent standards of data presentation and experimental detail.

Data Presentation: Summarizing Quantitative Data

Quantitative data should be presented in a clear, concise, and comparative manner. Tables are an effective tool for summarizing large datasets and facilitating the comparison of experimental outcomes.

Table 1: In Vitro Efficacy of Compound XYZ Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM)[6][19][29][30][31] |

| MCF-7 | Breast | 0.15 ± 0.02 |

| A549 | Lung | 0.42 ± 0.05 |

| HCT116 | Colon | 0.28 ± 0.03 |

| U87 MG | Glioblastoma | 1.12 ± 0.15 |

Table 2: Pharmacokinetic Parameters of Compound XYZ in Sprague-Dawley Rats (10 mg/kg, IV)

| Parameter | Value |

| Cmax (ng/mL) | 1250 ± 150 |

| Tmax (h) | 0.25 |

| AUC (0-t) (ng·h/mL) | 4500 ± 500 |

| t1/2 (h) | 2.5 ± 0.3 |

| CL (mL/min/kg) | 37 ± 4 |

Data presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life; CL: Clearance.[7][8][32]

Experimental Protocols: Detailed Methodologies

Providing detailed experimental protocols is essential for the reproducibility and validation of scientific findings.

Western Blot Analysis of Protein Expression

This protocol outlines the key steps for assessing the expression levels of a target protein in cancer cell lines following treatment with an investigational compound.[13][33]

-

Cell Lysis:

-

Culture cancer cell lines to 80-90% confluency.

-

Treat cells with the desired concentrations of the investigational compound or vehicle control for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Analyze band intensities using densitometry software.

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a novel compound in a subcutaneous xenograft mouse model of cancer.[4][5][9][10][11]

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID or athymic nude).

-

Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment Administration:

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the investigational compound, vehicle control, or a positive control drug via the appropriate route (e.g., intravenous, oral).

-

Follow the predetermined dosing schedule and duration.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight two to three times per week.

-

Monitor the overall health and behavior of the animals.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for each treatment group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Tumor tissue can be further analyzed by immunohistochemistry or Western blot to assess target engagement and downstream signaling effects.

-

Mandatory Visualization: Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental workflows are indispensable for clear communication in scientific content.

Signaling Pathway Diagrams

The following diagrams illustrate two key signaling pathways frequently implicated in cancer and targeted in drug development.[1][3][34][35][36]

Experimental Workflow Diagram

This diagram outlines the major steps in a typical preclinical drug discovery workflow.[2][9][26][33]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. allucent.com [allucent.com]

- 9. blog.championsoncology.com [blog.championsoncology.com]

- 10. researchgate.net [researchgate.net]

- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying Keywords and Basic Searching Workshop - LibCal - University of St. Augustine for Health Sciences [usa.libcal.com]

- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. library.usa.edu [library.usa.edu]

- 17. frontcore.com [frontcore.com]

- 18. Basic Guidelines for Reporting Non-Clinical Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. nsw.gov.au [nsw.gov.au]

- 20. How to find collaborators | Augustus C. Long Health Sciences Library [library.cumc.columbia.edu]

- 21. Find Research Collaborators | Grants & Funding | Think and Do at the Library | NC State University Libraries [lib.ncsu.edu]

- 22. 8 Steps to Find the Best Research Collaborators | Researcher,Life [researcher.life]

- 23. quora.com [quora.com]

- 24. researchgate.net [researchgate.net]

- 25. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. 7 Steps to Finding the Right Research Collaborator [fourwaves.com]

- 28. Western blot analysis [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. cdn-links.lww.com [cdn-links.lww.com]

- 31. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. quora.com [quora.com]

- 33. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 34. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 35. youtube.com [youtube.com]

- 36. researchgate.net [researchgate.net]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

Olaparib (marketed as Lynparza) is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor that has become a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of Olaparib's mechanism of action, key experimental protocols for its evaluation, and a summary of its clinical applications and efficacy.

Core Mechanism of Action: Synthetic Lethality

Olaparib's primary mechanism of action is rooted in the concept of synthetic lethality. It selectively targets cancer cells that have a pre-existing defect in the HRR pathway for repairing DNA double-strand breaks (DSBs).

-

PARP Inhibition : PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Olaparib competitively inhibits PARP1 and PARP2, leading to the accumulation of unrepaired SSBs.[1]

-

SSB to DSB Conversion : When the cell enters the S phase for DNA replication, the replication fork encounters these unrepaired SSBs, causing the fork to collapse and creating highly toxic DSBs.

-

Synthetic Lethality in HRR-Deficient Cells : In normal, healthy cells, these DSBs are efficiently repaired by the HRR pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this repair pathway is dysfunctional. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, apoptotic cell death.[2][3] This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.[4]

Clinical Applications and Efficacy

Olaparib is approved for the treatment of various cancers, primarily those with germline or somatic BRCA1/2 mutations (gBRCAm/sBRCAm) or other HRR deficiencies. Key indications include ovarian, breast, pancreatic, and prostate cancers.

Summary of Key Phase III Clinical Trial Data

| Trial (Indication) | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Reference |

| SOLO-1 (1st-Line Maintenance, Advanced Ovarian Cancer, BRCAm) | Olaparib | Placebo | Not Reached | 13.8 months | 0.30 |

| SOLO-2 (Maintenance, Relapsed Ovarian Cancer, BRCAm) | Olaparib | Placebo | 19.1 months | 5.5 months | 0.30 |

| PAOLA-1 (1st-Line Maintenance, Advanced Ovarian Cancer, HRD-positive) | Olaparib + Bevacizumab | Placebo + Bevacizumab | 37.2 months | 17.7 months | 0.33 |

| OlympiAD (Metastatic Breast Cancer, gBRCAm, HER2-) | Olaparib | Chemotherapy | 7.0 months | 4.2 months | 0.58 |

| PROfound (Metastatic Castration-Resistant Prostate Cancer, HRR gene-mutated) | Olaparib | Enzalutamide or Abiraterone | 7.4 months | 3.6 months | 0.49 |

Note: Data represents primary analyses and may vary with longer follow-up.

Common Adverse Events (AEs) from Clinical Trials

| Adverse Event | Any Grade Incidence (Olaparib) | Grade ≥3 Incidence (Olaparib) | Management Notes |

| Anemia | 20-50% | 10-25% | Monitor complete blood counts. Dose interruption/reduction or transfusion may be required.[5][6] |

| Nausea | 50-75% | <5% | Often low-grade and manageable with antiemetics. Tends to decrease over time.[5][6] |

| Fatigue/Asthenia | 40-65% | <10% | Generally low-grade. Dose modifications may be necessary if severe.[6] |

| Vomiting | 20-40% | <5% | Manageable with supportive care.[5] |

| Neutropenia | 10-25% | <10% | Monitor blood counts. Dose modifications may be required. |

| Decreased Appetite | 20-30% | <5% | Supportive care and nutritional advice.[7] |

Methodologies and Experimental Protocols

Evaluating the efficacy and mechanism of Olaparib involves a range of in vitro and in vivo assays. Below are detailed protocols for key experiments.

In Vitro PARP Inhibition Assay (Fluorescent Polarization)

This assay measures the ability of a compound to inhibit PARP1 activity by competing with a fluorescently labeled PARP inhibitor probe.

Protocol:

-

Reagent Preparation :

-

Thaw purified PARP1 enzyme and a fluorescently labeled Olaparib probe (PARPi-FL) on ice.

-

Prepare a 1x Assay Buffer from a concentrated stock.

-

Dilute PARP1 enzyme to a working concentration (e.g., 2.4 ng/µL) in 1x Assay Buffer.

-

Prepare serial dilutions of test Olaparib and control compounds in DMSO, then dilute further in Assay Buffer.

-

-

Assay Plate Setup :

-

Add 20 µL of diluted PARP1 enzyme to all wells of a 96-well plate, except for "Blank" wells.

-

Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

-

Incubate the plate at room temperature for 15 minutes with gentle agitation.

-

-

Reaction Initiation and Measurement :

-

Dilute the PARPi-FL probe to a working concentration (e.g., 6 nM) in 1x Assay Buffer.

-

Add 25 µL of the diluted PARPi-FL to all wells, except the "Blank" wells.

-

Incubate at room temperature for 30-90 minutes, protected from light.

-

Read the fluorescence polarization (FP) using a plate reader (e.g., λex = 485 nm; λem = 528 nm).

-

-

Data Analysis :

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with Olaparib, providing a measure of its cytotoxic effect.

Protocol:

-

Cell Seeding :

-

Harvest log-phase cells and plate them at a low density (e.g., 200-2000 cells/well, depending on cell type) in 6-well plates.

-

Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).

-

-

Drug Treatment :

-

Treat the cells with a range of Olaparib concentrations (or vehicle control) for a specified duration (e.g., continuous exposure for 8-21 days).

-

-

Colony Formation :

-

Incubate the plates for 1-3 weeks until visible colonies (defined as ≥50 cells) are formed.

-

-

Fixation and Staining :

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with 100% methanol or a 6% glutaraldehyde solution for 15-30 minutes.

-

Stain the fixed colonies with 0.5% crystal violet solution for at least 30 minutes.

-

-

Colony Counting and Analysis :

Immunofluorescence (IF) Staining for RAD51 Foci

This assay is a functional biomarker for HRR capacity. A failure to form RAD51 foci in the nucleus after DNA damage indicates a deficient HRR pathway and predicts sensitivity to PARP inhibitors.

Protocol:

-

Sample Preparation :

-

Culture cells on coverslips or use formalin-fixed, paraffin-embedded (FFPE) tissue sections. For tissue, deparaffinize and perform antigen retrieval (e.g., with DAKO Antigen Retrieval Buffer pH 9.0).

-

Induce DNA damage (optional, can be assessed at baseline) with a damaging agent like ionizing radiation to stimulate HRR.

-

-

Permeabilization and Blocking :

-

Permeabilize cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

-

Antibody Incubation :

-

Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C. A co-stain for a cell cycle marker like Geminin can be used to identify cells in S/G2 phase.

-

Wash samples with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging :

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto microscope slides.

-

Capture images using a fluorescence or confocal microscope.

-

-

Quantification :

Mechanisms of Resistance to Olaparib

Despite its efficacy, acquired resistance to Olaparib is a significant clinical challenge. Understanding these mechanisms is crucial for developing subsequent treatment strategies.

Combination Therapies

To enhance efficacy and overcome resistance, Olaparib is being investigated in combination with various other agents. A notable example is its use with the anti-angiogenic agent bevacizumab. The PAOLA-1 trial demonstrated that this combination significantly improved PFS in patients with HRD-positive advanced ovarian cancer compared to bevacizumab alone.[16] Other combinations under investigation include immunotherapy (e.g., with durvalumab) and chemotherapy.

Conclusion

Olaparib has fundamentally changed the treatment paradigm for patients with HRR-deficient cancers. Its mechanism of synthetic lethality provides a targeted approach that has led to significant improvements in patient outcomes. Ongoing research is focused on refining patient selection through better biomarkers, understanding and overcoming resistance mechanisms, and exploring novel combination strategies to further extend the benefit of this important therapeutic agent.

References

- 1. SOLO1 and SOLO2: Randomized phase III trials of olaparib in patients (pts) with ovarian cancer and a <I>BRCA1/2</I> mutation (BRCAm). - ASCO [asco.org]

- 2. Clinical Review - Olaparib (Lynparza) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. RAD51 as an immunohistochemistry-based marker of poly(ADP-ribose) polymerase inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. ascopubs.org [ascopubs.org]

- 7. urotoday.com [urotoday.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Basal expression of RAD51 foci predicts olaparib response in patient-derived ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. filehosting.pharmacm.com [filehosting.pharmacm.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical interaction between the antiretroviral drug Indinavir Sulfate and the active site of the HIV protease. A thorough understanding of this binding affinity is paramount for the development of novel and more effective HIV therapies. This document provides a detailed overview of the quantitative data, experimental methodologies, and the molecular interactions that define the potent inhibitory action of Indinavir.

Quantitative Analysis of Binding Affinity

The strength of the interaction between Indinavir and the HIV protease has been extensively quantified. The following table summarizes key binding affinity parameters from various studies.

| Parameter | Value | Experimental Conditions |

| Inhibition Constant (Ki) | 0.36 - 1.0 nM | Determined using recombinant HIV-1 protease and synthetic peptide substrates under various buffer conditions. |

| Half-maximal Inhibitory Concentration (IC50) | 2.5 - 10 nM | Measured in cell-based assays, such as those using MT-4 cells, against various strains of HIV-1. |

| Dissociation Constant (Kd) | 0.17 nM | Quantified using Surface Plasmon Resonance (SPR) technology. |

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are the result of rigorous experimental procedures. The following sections detail the methodologies for the key experiments.

Enzyme Kinetics Assay for Ki Determination

This assay measures the inhibitory effect of Indinavir on the catalytic activity of HIV protease.

-

Reagents and Materials: Purified recombinant HIV-1 protease, a synthetic chromogenic or fluorogenic peptide substrate, high-purity this compound, and an appropriate assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

Pre-incubate the HIV-1 protease with each concentration of Indinavir to allow binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the synthetic peptide substrate.

-

Monitor the rate of substrate cleavage over time by measuring the change in absorbance or fluorescence.

-

Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.

-

Fit the data to a suitable enzyme inhibition model (e.g., competitive) to determine the Ki value.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic signature of the interaction.

-

Reagents and Materials: Highly purified HIV-1 protease, high-purity this compound, a sensitive isothermal titration calorimeter, and a precisely matched buffer for both the protein and the ligand.

-

Procedure:

-

Place the HIV-1 protease solution in the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of precise injections of the Indinavir solution into the sample cell.

-

Measure the heat released or absorbed during each injection.

-

Integrate the raw data to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Visualizing the Experimental Workflow and Molecular Interactions

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for determining binding affinity.

Caption: Key molecular interactions governing Indinavir binding.

The Molecular Basis of High-Affinity Binding

The potent inhibition of HIV protease by Indinavir stems from a series of precise molecular interactions within the enzyme's active site. The binding is primarily driven by a combination of hydrogen bonds and van der Waals interactions. A critical interaction occurs between the hydroxyl group of Indinavir and the catalytic dyad of the protease, which is composed of two aspartate residues (Asp25 and Asp125). This hydrogen bonding mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic machinery.

The bulky and hydrophobic substituents of the Indinavir molecule also play a crucial role by engaging in extensive van der Waals contacts with the nonpolar residues that line the active site. The flexible "flap" regions of the protease close down over the bound inhibitor, creating a more intimate and extensive contact surface, which further stabilizes the complex.

Impact of Drug Resistance Mutations

The development of resistance to Indinavir is often the result of mutations in the HIV protease gene that lead to alterations in the active site. These mutations can reduce the binding affinity of Indinavir through various mechanisms, such as steric hindrance or the disruption of key hydrogen bonds. For instance, the V82A mutation is known to confer resistance by altering the hydrophobic pocket that accommodates one of the side chains of Indinavir. Similarly, the L90M mutation can also contribute to a decrease in susceptibility. The accumulation of multiple mutations can lead to high-level resistance, underscoring the importance of developing new inhibitors that are less susceptible to these changes.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir Sulfate, a potent inhibitor of the human immunodeficiency virus (HIV) protease, plays a crucial role in antiretroviral therapy. An understanding of its chemical properties and stability profile is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound and its behavior under various stress conditions, offering valuable insights for researchers and drug development professionals.

Chemical Properties of this compound

This compound is a white to off-white, hygroscopic, crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling and formulation.

| Property | Value | Reference |

| IUPAC Name | (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | [2][3] |

| Chemical Formula | C₃₆H₄₇N₅O₄ · H₂SO₄ | [1][4] |

| Molecular Weight | 711.88 g/mol | [1] |

| Melting Point | 150-153 °C (with decomposition) | [2][5] |

| Appearance | White to off-white, hygroscopic, crystalline powder | [1] |

| Solubility | Very soluble in water and methanol. Soluble in DMSO. Insoluble in ethanol. | [1][5][6][7] |

| pKa (Strongest Acidic) | 13.01 | [3][8] |

| pKa (Strongest Basic) | 6.76 | [3][8] |

Stability Profile of this compound

The stability of this compound is a critical attribute that influences its shelf-life and the integrity of its dosage forms. The drug substance is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and exposure to heat. It is, however, relatively stable under photolytic stress.

| Stress Condition | Stability | Observations | Reference |

| Acidic Hydrolysis | Labile | Significant degradation occurs. | [9][10] |

| Basic Hydrolysis | Labile | Significant degradation occurs. | [9][10] |

| Neutral Hydrolysis | Labile | Degradation is observed. | [9] |

| Oxidation | Labile | Degrades in the presence of oxidizing agents. | [9][10] |

| Thermal Stress | Labile | Stable up to 100 °C, with slight degradation at 125 °C and complete degradation around 150 °C. | [11] |

| Photostability | Stable | No significant degradation observed under photolytic stress. | [9] |

| Humidity | Sensitive | Hygroscopic. High relative humidity can induce conversion to a different pseudo-polymorphic form. | [1][12] |

Degradation Pathways

This compound degrades primarily through hydrolysis and oxidation. The main degradation pathways involve the cleavage of the amide bond and modifications to the pyridine and piperazine rings.

Hydrolytic Degradation

Under aqueous conditions, particularly at acidic and basic pH, this compound is susceptible to hydrolysis. A key hydrolytic degradation pathway is the cleavage of the amide bond, which can lead to the formation of (1S,2R)-(+)-cis-1-amino-2-indanol.[1][13] Another identified hydrolytic process is lactonization, influenced by the cis-aminoindanol leaving group.[2]

Oxidative Degradation

Oxidative stress leads to the formation of several degradation products. The primary sites of oxidation are the pyridine nitrogen, leading to N-oxidation, and the phenylmethyl group, resulting in para-hydroxylation.[2] Other oxidative metabolic pathways include 3'-hydroxylation of the indan moiety and N-depyridomethylation.[2] In vitro studies have indicated that the cytochrome P450 isoenzyme CYP3A4 is the major enzyme involved in these oxidative transformations.[2]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable assessment of the chemical properties and stability of this compound. The following are representative protocols for key experiments.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Apparatus: Isothermal shaker, analytical balance, centrifuge, HPLC-UV system.

-

Procedure: a. An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed container. b. The suspension is agitated in an isothermal shaker at a controlled temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). c. The suspension is then centrifuged to separate the undissolved solid. d. An aliquot of the supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated HPLC-UV method to determine the concentration of dissolved this compound. e. The experiment is performed in triplicate for each solvent.

Forced Degradation Studies (as per ICH Q1A(R2) Guidelines)

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

1. Acidic Hydrolysis: a. Reagent: 1 M Hydrochloric Acid (HCl). b. Procedure: Dissolve a known amount of this compound in 1 M HCl to a final concentration of approximately 1 mg/mL. The solution is then heated at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at each time point, neutralized with 1 M Sodium Hydroxide (NaOH), diluted with mobile phase, and analyzed by a stability-indicating HPLC method.

2. Basic Hydrolysis: a. Reagent: 1 M Sodium Hydroxide (NaOH). b. Procedure: Dissolve a known amount of this compound in 1 M NaOH to a final concentration of approximately 1 mg/mL. The solution is maintained at room temperature for a specified period (e.g., 30, 60, 120 minutes). Samples are withdrawn, neutralized with 1 M HCl, diluted, and analyzed.

3. Oxidative Degradation: a. Reagent: 30% Hydrogen Peroxide (H₂O₂). b. Procedure: Dissolve this compound in a suitable solvent and add 30% H₂O₂. The mixture is kept at room temperature for a defined duration (e.g., 24 hours), protected from light. Samples are withdrawn, diluted, and analyzed.

4. Thermal Degradation: a. Procedure (Solid State): A thin layer of this compound powder is placed in a petri dish and exposed to a high temperature (e.g., 125 °C) in a calibrated oven for a set time. b. Procedure (Solution): A solution of this compound (approx. 1 mg/mL) is heated at a specified temperature (e.g., 70 °C) for a defined period. Samples are then cooled, diluted, and analyzed.

5. Photostability Testing (as per ICH Q1B Guidelines): a. Apparatus: A photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. b. Procedure: A sample of solid this compound is spread in a thin layer in a suitable transparent container. A control sample is wrapped in aluminum foil to protect it from light. Both samples are placed in the photostability chamber and exposed for the required duration. After exposure, the samples are analyzed for any changes in physical appearance and for the formation of degradation products by HPLC.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciensage.info [sciensage.info]

- 5. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Mechanism of indinavir-induced hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The cleavage of this compound: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of the Human Immunodeficiency Virus (HIV) pandemic spurred an unprecedented global research effort to understand and combat the retrovirus. A pivotal moment in this endeavor was the identification and characterization of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus. This discovery paved the way for a new class of antiretroviral drugs known as protease inhibitors. Among the first and most effective of these was Indinavir Sulfate, developed by Merck & Co.[1]. Marketed under the trade name Crixivan®, Indinavir played a crucial role in the development of Highly Active Antiretroviral Therapy (HAART), transforming HIV/AIDS from a terminal illness into a manageable chronic condition[2][3]. This technical guide provides a comprehensive overview of the early development and discovery of this compound, with a focus on its chemical synthesis, preclinical evaluation, and pivotal clinical trials.

The Dawn of a New Antiretroviral Strategy: The Discovery of Indinavir

The journey to discover Indinavir began in the mid-1980s when Merck initiated a dedicated research program to combat AIDS[1]. The primary focus of this program was the HIV-1 protease, an enzyme responsible for cleaving viral polyproteins into functional proteins essential for producing mature, infectious virions. The inhibition of this enzyme was identified as a key therapeutic target.

The research team at Merck, including Joseph P. Vacca, Bruce D. Dorsey, and James P. Guare, embarked on a rational drug design campaign to develop a potent and orally bioavailable HIV-1 protease inhibitor[4]. This effort culminated in the synthesis of Indinavir, a peptidomimetic hydroxyethylene inhibitor, in 1992[2]. The compound was designed to mimic the transition state of the natural substrate of the HIV-1 protease, thereby competitively inhibiting its activity. To enhance its solubility and oral bioavailability, Indinavir was formulated as a sulfate salt[2].

Chemical Synthesis of this compound

The initial synthesis of Indinavir was a complex, multi-step process. A convergent approach was adopted, involving the synthesis of three key fragments: a piperazine moiety, a Phe-Gly hydroxyethylene isostere, and a (-)-cis-(1S,2R)-1-aminoindan-2-ol moiety.

Key Precursor Molecules:

-

(S)-2-piperazinecarboxylic acid

-

(S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone

-

Indene

Later, more efficient synthetic routes were developed to facilitate large-scale production. These improved methods focused on reducing the number of steps and utilizing more readily available starting materials.

Experimental Protocol: A Generalized Synthetic Approach

While the precise, proprietary, large-scale synthesis protocols remain with Merck, published research outlines the general synthetic strategy. The following provides a conceptual overview of a common synthetic route:

-

Synthesis of the Piperazine Fragment: The synthesis often starts with 2-pyrazinecarboxylic acid, which undergoes partial hydrogenation. The resulting amine functionalities are sequentially protected. Asymmetric hydrogenation using a chiral catalyst like Rh-BINAP establishes the desired stereochemistry of the piperazine ring.

-

Synthesis of the Aminoindanol Fragment: The synthesis of the (-)-cis-(1S,2R)-1-aminoindan-2-ol fragment typically begins with the asymmetric epoxidation of indene, for which Jacobsen's catalyst has been effectively used. This is followed by regioselective opening of the epoxide to introduce the amino and hydroxyl groups with the correct stereochemistry.

-

Synthesis of the Hydroxyethylene Isostere and Coupling: The hydroxyethylene isostere can be derived from chiral starting materials like (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone. This fragment is then coupled with the piperazine and aminoindanol moieties through a series of reactions, including amide bond formation and deprotection steps, to yield the final Indinavir molecule.

-

Salt Formation: The synthesized Indinavir free base is then treated with sulfuric acid in a suitable solvent, such as ethanol, to produce the more soluble and bioavailable this compound salt.

Preclinical Evaluation: From the Bench to Animal Models

The preclinical development of Indinavir involved extensive in vitro and in vivo studies to characterize its antiviral activity, selectivity, and pharmacokinetic profile.

In Vitro Studies

Indinavir demonstrated potent and selective inhibition of the HIV-1 and HIV-2 proteases. The inhibitory activity was quantified using enzymatic assays and cell-based antiviral assays.

| Parameter | Value | Assay Type |

| Ki (HIV-1 Protease) | 0.52 nM | Enzymatic Assay |

| Ki (HIV-2 Protease) | 3.3 nM | Enzymatic Assay |

| IC50 (HIV-1 Protease) | 0.41 nM | Enzymatic Assay |

| IC95 (HIV-infected MT4 lymphoid cells) | 25-50 nM | Cell-based Antiviral Assay |

Experimental Protocol: HIV-1 Protease Inhibition Assay (Conceptual)

-

Reagents and Buffers: Recombinant HIV-1 protease, a fluorogenic substrate peptide, and assay buffer (e.g., sodium acetate buffer at a specific pH).

-

Assay Procedure:

-

A dilution series of this compound is prepared.

-

The recombinant HIV-1 protease is pre-incubated with the various concentrations of Indinavir.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated for each Indinavir concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

In Vivo Preclinical Studies

Pharmacokinetic studies were conducted in various animal species to assess the absorption, distribution, metabolism, and excretion (ADME) of Indinavir. These studies were crucial for predicting the drug's behavior in humans.

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) |

| Rat | 24% | 107 |

| Dog | 72% | 16 |

| Monkey | 19% | 36 |

These studies revealed significant species-dependent differences in the pharmacokinetics of Indinavir, primarily attributed to variations in first-pass metabolism. The primary routes of metabolism were identified as N-dealkylation, N-oxidation, and hydroxylation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

Clinical Development: Proving Efficacy and Safety in Humans

The clinical development program for this compound was designed to evaluate its safety, tolerability, pharmacokinetics, and antiretroviral activity in HIV-infected individuals. The program included Phase I, II, and III clinical trials, with pivotal studies demonstrating the profound and sustained viral suppression achieved with Indinavir-containing combination therapy.

Human Pharmacokinetics

Following oral administration in a fasted state, Indinavir is rapidly absorbed, reaching peak plasma concentrations in approximately 0.8 hours. The pharmacokinetics are nonlinear, with a greater than dose-proportional increase in plasma concentrations.

| Parameter | Value (800 mg every 8 hours) |

| Oral Bioavailability | ~65% |

| Protein Binding | 60% |

| Terminal Half-life | 1.8 ± 0.4 hours |

| Steady-State Cmax | 12,617 ± 4037 nM |

| Steady-State Cmin (trough) | 251 ± 178 nM |

| Steady-State AUC (0-8h) | 30,691 ± 11,407 nM·hour |

Administration with a high-fat meal significantly reduces the absorption of Indinavir. Therefore, it is recommended to be taken in a fasted state or with a light, low-fat meal.

Pivotal Clinical Trials

Merck Protocol 035

This was a randomized, double-blind, placebo-controlled study in zidovudine-experienced patients with CD4 counts between 50 and 400 cells/mm³ and HIV RNA levels ≥20,000 copies/mL. The study compared three treatment arms: Indinavir monotherapy, zidovudine plus lamivudine, and the triple combination of Indinavir, zidovudine, and lamivudine.

| Parameter | Indinavir + Zidovudine + Lamivudine (n=31) | Indinavir Monotherapy (n=28) | Zidovudine + Lamivudine (n=30) |

| Baseline Median HIV RNA (copies/mL) | 39,320 | 37,335 | 43,490 |

| Baseline Median CD4 Count (cells/mm³) | 131 | 156 | 144 |

| Patients with HIV RNA <500 copies/mL at 24 weeks | 90% (28/31) | 43% (12/28) | 0% (0/30) |

The results unequivocally demonstrated the superior efficacy of the triple-drug regimen in suppressing viral replication. The potent and sustained antiretroviral activity of this combination set a new standard of care for HIV treatment.

ACTG 320

This large, randomized, controlled clinical trial enrolled 1,156 patients with advanced HIV disease (CD4 counts <200 cells/mm³) who had prior zidovudine therapy. The study compared the combination of zidovudine and lamivudine with the triple combination of Indinavir, zidovudine, and lamivudine. The primary endpoint was the progression to an AIDS-defining illness or death.

The triple-drug regimen was associated with a significantly lower rate of disease progression or death compared to the two-drug regimen (6% vs. 11%). This landmark study provided definitive evidence of the clinical benefit of including a protease inhibitor like Indinavir in antiretroviral therapy for patients with advanced HIV disease.

Common Adverse Events

The most common adverse events associated with Indinavir therapy observed in clinical trials were nephrolithiasis (kidney stones) and asymptomatic hyperbilirubinemia (elevated bilirubin levels). Adequate hydration is recommended to reduce the risk of nephrolithiasis.

Visualizing the Core Concepts

HIV-1 Lifecycle and the Action of Indinavir

Caption: Mechanism of action of Indinavir within the HIV-1 lifecycle.

Conceptual Workflow of Indinavir's Early Development

References

- 1. Indinavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indinavir – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]

Introduction

Indinavir (marketed as Crixivan®) is a first-generation human immunodeficiency virus (HIV) type 1 protease inhibitor, a class of antiretroviral drugs that profoundly changed the landscape of HIV/AIDS treatment.[1][2] As a critical component of highly active antiretroviral therapy (HAART), Indinavir played a pivotal role in suppressing viral replication, leading to significant reductions in morbidity and mortality.[3] This technical guide provides an in-depth review of the pharmacological profile of Indinavir, focusing on its mechanism of action, quantitative in vitro activity, pharmacokinetics, clinical efficacy, and resistance profile. Detailed experimental protocols and workflow visualizations are included to support research and drug development professionals.

Mechanism of Action

Indinavir exerts its antiviral effect by specifically targeting and inhibiting HIV-1 protease.[2] This viral enzyme is an aspartyl protease essential for the HIV life cycle. It functions by cleaving newly synthesized Gag and Gag-Pol polyprotein precursors into smaller, functional proteins required for the assembly of mature, infectious virions.[2][4]

Indinavir is designed as a peptidomimetic inhibitor that binds competitively and reversibly to the active site of the HIV-1 protease.[2][5] By occupying the active site, it prevents the enzyme from processing the viral polyproteins. This blockade results in the production of immature, non-infectious viral particles, thus disrupting the viral replication cycle.[2]

In Vitro Activity

Indinavir demonstrates potent and selective inhibitory activity against HIV-1 protease. Its efficacy is quantified by parameters such as the inhibition constant (Ki) and the 50% or 95% inhibitory concentrations (IC50, IC95) in enzymatic and cell-based assays.

| Parameter | Value | Virus Type | Notes |

| Ki | 0.52 nM[6] | HIV-1 | Inhibition constant in enzymatic assays. |

| 3.3 nM[6] | HIV-2 | Lower potency against HIV-2 compared to HIV-1. | |

| IC95 | 25 - 50 nM[6] | HIV-1 | Concentration required to inhibit 95% of viral spread in MT4 lymphoid cells. |

| ~50 - 100 nM[4] | HIV-1 | Concentration for 95% inhibition of viral spread in cell culture. |

Pharmacokinetics

The clinical utility of Indinavir is defined by its pharmacokinetic profile, which governs dosing schedules and potential drug interactions. It is characterized by rapid absorption that is significantly affected by food.

| Parameter | Value (Unboosted) | Value (Ritonavir-Boosted) | Notes |

| Bioavailability | ~65%[1] | Increased | Ritonavir inhibits CYP3A4, increasing Indinavir exposure. |

| Tmax (Time to Peak) | ~0.8 hours (fasting)[4] | ~3.0 hours[7] | Absorption is delayed by high-fat meals.[4] |

| Protein Binding | ~60%[1][2] | Not significantly altered | |

| Metabolism | Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4).[2] | CYP3A4 is inhibited by Ritonavir. | Indinavir is also an inhibitor of CYP3A4. |

| Elimination Half-life | 1.8 ± 0.4 hours[1][2] | Prolonged | Reduced clearance due to CYP3A4 inhibition. |

| Excretion | <20% excreted unchanged in urine.[2] | - | Primarily excreted as metabolites. |

| Standard Dosing | 800 mg every 8 hours[1] | 800 mg every 12 hours (with 100 mg Ritonavir)[7] | Dosing must be precise to avoid resistance.[1] |

Clinical Efficacy and Pharmacodynamics

The clinical benefit of Indinavir has been established in numerous trials, demonstrating its ability to suppress viral load and restore immune function when used in combination therapy.

| Trial / Study | Regimen | Key Outcomes |

| ACTG 320 | Indinavir + Zidovudine + Lamivudine vs. Zidovudine + Lamivudine | The three-drug regimen reduced the rate of progression to AIDS or death by half compared to the two-drug regimen (6% vs. 11%).[3][8] |

| Significant increases in CD4+ cell counts and greater reductions in plasma HIV-1 RNA were observed in the Indinavir arm.[8] | ||

| Merck 035 | Indinavir-containing triple therapy | Demonstrated durable viral suppression for up to 3 years in a significant proportion of patients.[3] |

| Ritonavir-Boosted Study | Indinavir/Ritonavir (800/100 mg) BID + 2 NRTIs | At 48 weeks, baseline viral RNA decreased by >2 log10 copies/mL and CD4 counts increased by approximately 200 cells/mm³.[7] |

Resistance Profile

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Indinavir, resistance develops through the accumulation of specific mutations in the viral protease gene, and in some cases, in the Gag polyprotein cleavage sites.

| Mutation Type | Key Amino Acid Positions | Impact on Indinavir Susceptibility |

| Primary Mutations | V82 (to A, F, or T) | Directly reduce susceptibility to Indinavir. |

| M46 (to I or L) | Contribute to resistance, often appearing early. | |

| I54 (to V, M, or L) | Reduce susceptibility to multiple protease inhibitors. | |

| Accessory Mutations | L10, K20, L24, V32, I47, G48, I62, L63, A71, G73, I84, L90 | These mutations often appear after primary mutations and further increase the level of resistance. They can also compensate for a loss of viral fitness. |

| Gag Cleavage Site Mutations | p7/p1, p1/p6 | Alter the substrate that the protease cleaves, which can enhance the replication of resistant viruses. |

Note: The development of high-level resistance to Indinavir is a cumulative process, often requiring multiple mutations.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of protease inhibitors. Below are representative protocols for key in vitro assays.

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC50 of a test compound against recombinant HIV-1 protease.

-

Reagent Preparation:

-

Prepare an Assay Buffer (e.g., pH 7.8).[9]

-

Reconstitute lyophilized recombinant HIV-1 Protease in a dilution buffer to a working concentration.[10]

-

Prepare a fluorogenic substrate solution (e.g., a peptide substrate with a fluorophore and a quencher).[10]

-

Prepare serial dilutions of Indinavir (or test compound) in the assay buffer or appropriate solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add the serially diluted inhibitor to respective wells. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (a known potent inhibitor like Pepstatin A).[10]

-

Add the prepared HIV-1 Protease solution to all wells except for a "no enzyme" blank.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the reaction by adding the HIV-1 Protease Substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence signal (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-3 hours.[10][11]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates relative to the "Enzyme Control" (100% activity) and "no enzyme" blank (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Cell-Based Antiviral Susceptibility Assay

This protocol outlines a method to measure the ability of Indinavir to inhibit HIV replication in a cell culture system.

-

Cell and Virus Preparation:

-

Infection Protocol:

-

Plate the target cells in a 96-well plate.

-

Add the drug dilutions to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus).

-

Add the HIV-1 virus stock to all wells except the cell controls at a predetermined multiplicity of infection (MOI).[12]

-

Incubate the plate at 37°C in a CO2 incubator.

-

-

Endpoint Measurement:

-

After 4 to 7 days, harvest the cell-free supernatant from each well.[13]

-

Quantify the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.

-

Alternatively, if using a reporter virus (e.g., expressing luciferase), measure the reporter gene activity.[14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the virus control wells.

-

Determine the IC50 value by plotting the percent inhibition versus the drug concentration and fitting the data to a dose-response curve.[15]

-

Pharmacokinetic Analysis Protocol

This protocol provides a general outline for determining Indinavir concentrations in patient plasma.

-

Sample Collection: Collect blood samples from subjects at predefined time points following drug administration.

-

Sample Processing: Separate plasma by centrifugation and store at -20°C or lower until analysis.[4]

-

Drug Extraction: Lyse plasma samples and extract Indinavir using a suitable organic solvent like acetonitrile. An internal standard (e.g., ritonavir or a structural analog) is added to correct for extraction efficiency.[12]

-

Quantification by HPLC:

-

Analyze the extracted samples using a validated high-pressure liquid chromatography (HPLC) method with UV detection.[4]

-

Separate Indinavir and the internal standard on an appropriate column (e.g., C18).[12]

-

Generate a standard curve using known concentrations of Indinavir to quantify the amount in the patient samples.

-

-

Pharmacokinetic Modeling: Use the concentration-time data to calculate key PK parameters (AUC, Cmax, t1/2, etc.) using non-compartmental methods.

References

- 1. Indinavir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Indinavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indinavir sulfate | HIV Protease | Tocris Bioscience [tocris.com]

- 7. Open-label study of a twice-daily indinavir 800-mg/ritonavir 100-mg regimen in protease inhibitor-naive HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A controlled trial of two nucleoside analogues plus indinavir in persons with human immunodeficiency virus infection and CD4 cell counts of 200 per cubic millimeter or less. AIDS Clinical Trials Group 320 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. abcam.com [abcam.com]

- 11. abcam.cn [abcam.cn]

- 12. Enhanced anti-HIV efficacy of Indinavir after inclusion in CD4 targeted lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential off-target effects of Indinavir Sulfate observed in various cellular models. Indinavir, an HIV-1 protease inhibitor, is a crucial component of highly active antiretroviral therapy (HAART).[1][2] However, its therapeutic benefits can be accompanied by a range of metabolic and cellular side effects.[3][4] Understanding these off-target activities is paramount for the development of safer therapeutic strategies and for repurposing this drug for other indications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Metabolic Dysregulation: Interference with Glucose and Lipid Homeostasis

A significant body of evidence points to Indinavir's role in disrupting glucose and lipid metabolism, contributing to insulin resistance and hyperlipidemia observed in patients.[4][5][6]

Inhibition of Glucose Transport

Indinavir directly interferes with glucose uptake in key metabolic tissues like skeletal muscle and adipocytes by inhibiting the insulin-responsive glucose transporter, GLUT4.[7][8][9] This effect is rapid and occurs at pharmacologically relevant concentrations.[7]

Quantitative Data on Indinavir's Effect on Glucose Transport

| Cell/Tissue Model | Indinavir Concentration | Effect on Glucose Transport | Reference |

| Rat Epitrochlearis Muscle | 5 µmol/l | 40% reduction in insulin-stimulated transport | [10] |

| 20 µmol/l | 58% reduction in insulin-stimulated transport | [10] | |

| 40 µmol/l | 72% reduction in insulin-stimulated transport | [10] | |

| Primary Rat Adipocytes | 15 µM (KI) | Non-competitive inhibition of insulin-stimulated 2-deoxyglucose uptake | [8] |

| L6GLUT4myc Myotubes | 100 µmol/l | 80% inhibition of basal and insulin-stimulated 2-deoxyglucose uptake | [9] |

| L6GLUT1myc Cells | 100 µmol/l | 25% inhibition of 2-deoxyglucose uptake | [9] |

| Human Volunteers | 1200 mg single dose | Decrease in insulin-stimulated glucose disposal from 14.1 to 9.2 mg/kg·min per µU/ml insulin | [11] |

Experimental Protocol: 3-O-[³H]methyl-d-glucose (3MG) Transport Assay in Isolated Rat Skeletal Muscle

This protocol is based on methodologies described for assessing glucose transport in isolated rodent skeletal muscle.[10]

-

Muscle Preparation: Male Wistar rats are sacrificed, and epitrochlearis or soleus muscles are dissected and mounted on apparatus to maintain them at resting length.

-

Incubation: Muscles are pre-incubated in Krebs-Henseleit buffer (KHB) containing 0.1% bovine serum albumin (BSA), 8 mM glucose, and 32 mM mannitol for 30 minutes at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Treatment: Muscles are then transferred to fresh KHB with or without a maximally effective concentration of insulin (e.g., 12 nmol/l) and varying concentrations of Indinavir (0, 1, 5, 20, or 40 µmol/l) for a specified duration (e.g., 4 hours).

-

Wash Step: To remove extracellular glucose, muscles are washed for 10 minutes at 30°C in KHB with 0.1% BSA and 40 mM mannitol, maintaining the respective insulin and Indinavir concentrations.

-

Glucose Transport Measurement: Glucose transport is measured by incubating the muscles for 10 minutes in 1 ml of KHB containing 8 mM 3-O-[³H]methyl-d-glucose (2.0 µCi/ml), 32 mM [U-¹⁴C]mannitol (0.3 µCi/ml), and the same insulin and Indinavir concentrations.

-

Sample Processing: Muscles are blotted, weighed, and digested in 0.5 N NaOH.

-

Scintillation Counting: Aliquots of the digest are added to scintillation fluid, and the radioactivity for ³H and ¹⁴C is determined using a liquid scintillation counter. The extracellular space is calculated from the ¹⁴C-mannitol counts, and this is used to correct the ³H counts to determine the intracellular 3MG concentration.

-

Data Analysis: Glucose transport is expressed as µmol per ml of intracellular water per 10 minutes.

Signaling Pathway: Indinavir-Mediated Inhibition of Insulin Signaling and GLUT4 Translocation

Caption: Indinavir directly inhibits the GLUT4 transporter at the plasma membrane.

Disruption of Lipid Metabolism

Indinavir has been shown to affect lipid metabolism, potentially contributing to dyslipidemia.[6] One proposed mechanism involves the suppression of the breakdown of the nuclear form of sterol regulatory element binding proteins (nSREBPs), which are key transcription factors in lipid biosynthesis.[4]

Induction of Cellular Stress

Indinavir can induce cellular stress, particularly endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR).[12] While some studies suggest Indinavir is a less potent inducer of ER stress compared to other protease inhibitors like lopinavir, its effects are still notable.[12][13]

Signaling Pathway: Indinavir and the Unfolded Protein Response (UPR)

Caption: Indinavir-induced ER stress activates the three main branches of the UPR.

Effects on Cell Cycle and Proliferation

Indinavir has been observed to interfere with cell cycle progression, an effect that is independent of its antiviral activity. This has led to investigations into its potential as an anti-cancer agent.[14][15]

Quantitative Data on Indinavir's Effect on Cell Cycle

| Cell Model | Treatment | Effect | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) from healthy individuals | Indinavir (dose-dependent) | Inhibition of lymphoproliferative responses | [14] |

| Anti-CD3 stimulated PBMCs | Indinavir | Cell cycle arrest in G0/G1 phase | [14] |

| A549 Lung Cancer Cells (CH05-10, an Indinavir analog) | CH05-10 (dose- and time-dependent) | Cell cycle arrest at G1, caspase-dependent apoptosis | [15] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for analyzing cell cycle distribution.

-

Cell Culture and Treatment: Culture cells (e.g., PBMCs, cancer cell lines) in appropriate media. Treat cells with various concentrations of Indinavir or vehicle control for a specified time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the DNA-binding dye.

-

Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Diagram: Indinavir's Impact on Cell Fate

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of HIV protease inhibitor therapy on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic effects of indinavir in healthy HIV-seronegative men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of antiretroviral therapy on lipid metabolism of human immunodeficiency virus-infected patients: Old and new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indinavir acutely inhibits insulin-stimulated glucose disposal in humans: A randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indinavir inhibits the glucose transporter isoform Glut4 at physiologic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indinavir uncovers different contributions of GLUT4 and GLUT1 towards glucose uptake in muscle and fat cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Indinavir acutely inhibits insulin-stimulated glucose disposal in humans: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HIV Protease Inhibitors Induce Endoplasmic Reticulum Stress and Disrupt Barrier Integrity in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative analysis of ER stress response into HIV protease inhibitors: lopinavir but not darunavir induces potent ER stress response via ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes of HIV-infected and uninfected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CH05-10, a novel indinavir analog, is a broad-spectrum antitumor agent that induces cell cycle arrest, apoptosis, endoplasmic reticulum stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract